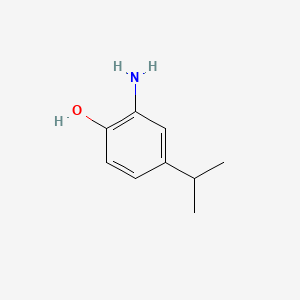

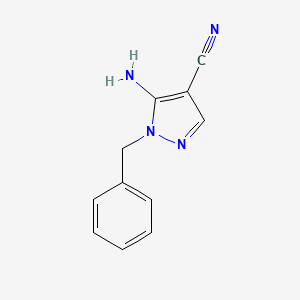

![molecular formula C10H9N3OS2 B1269389 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone CAS No. 300726-25-4](/img/structure/B1269389.png)

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” is a unique chemical with the empirical formula C10H10N4OS2 and a molecular weight of 266.34 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” were not found in the search results, thiadiazole derivatives are known to exhibit a wide range of biological activities, which suggests they may undergo various chemical reactions in biological systems .Scientific Research Applications

Electrochemical Study and Electrosynthesis

Scientific Field

This research falls under the field of Electrochemistry .

Application Summary

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated in the absence and presence of electrochemically generated p-benzoquinone (p-BQ), which is the oxidized form of hydroquinone .

Experimental Procedure

The study was conducted via cyclic voltammetry (CV) at a glassy carbon electrode (GCE) and in an acetic acid buffer (0.2 M)/ethanol solution mixture .

Results

The study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives by constant current electrolysis (CCE). This method facilitated the formation of S-S and S-C bonds .

Urease Inhibitory Activity

Scientific Field

This research is in the field of Medicinal Chemistry .

Application Summary

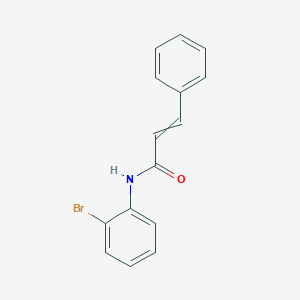

Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .

Experimental Procedure

The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Results

The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .

Anticancer Activity

Scientific Field

This research is in the field of Oncology and Medicinal Chemistry .

Application Summary

Compounds similar to “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” have shown potential anticancer activity .

Antibacterial Activity

Scientific Field

This research is in the field of Microbiology and Medicinal Chemistry .

Application Summary

Similar compounds have been found to exhibit antibacterial properties .

Antifungal Activity

Scientific Field

This research is in the field of Mycology and Medicinal Chemistry .

Application Summary

Compounds similar to “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” have shown potential antifungal activity .

Antiparasitic Activity

Scientific Field

This research is in the field of Parasitology and Medicinal Chemistry .

Application Summary

Similar compounds have been found to exhibit antiparasitic properties .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMQRSHGHCZSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)